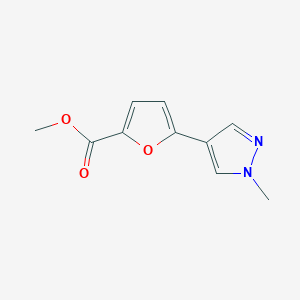
2,3-Dichloro-5-nitrobenzotrichloride
Übersicht
Beschreibung
2,3-Dichloro-5-nitrobenzotrichloride, also known as DNOC, is a widely used organic compound in scientific research. It is a colorless solid, and is used as an insecticide, herbicide, and fungicide. DNOC has been used in various fields of scientific research for many years, and its applications and advantages are still being explored.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5-nitrobenzotrichloride has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an insecticide, herbicide, and fungicide, and as a catalyst in the production of polymers. Additionally, this compound has been used in the study of the biochemistry and physiology of organisms, and in the development of new drugs and therapies.
Wirkmechanismus
2,3-Dichloro-5-nitrobenzotrichloride acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine, which can lead to a variety of physiological effects. Additionally, this compound can act as an inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine, which can lead to an increase in muscle contraction, increased heart rate, and increased respiration. Additionally, this compound has been found to inhibit the enzyme lipoxygenase, leading to a decrease in the production of leukotrienes, which can lead to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dichloro-5-nitrobenzotrichloride has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is a relatively stable compound, and can be stored for extended periods of time without degrading. Additionally, this compound is a relatively inexpensive compound, making it a cost-effective reagent. However, this compound is toxic, and should be handled with care in the laboratory.
Zukünftige Richtungen
There are several potential future directions for the use of 2,3-Dichloro-5-nitrobenzotrichloride in scientific research. One potential direction is the development of new drugs and therapies based on this compound. Additionally, this compound could be used to study the biochemical and physiological effects of acetylcholine and leukotrienes. Additionally, this compound could be used to study the effects of insecticides, herbicides, and fungicides on organisms. Finally, this compound could be used to develop new methods for synthesizing polymers.
Eigenschaften
IUPAC Name |
1,2-dichloro-5-nitro-3-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFTVNNIEKOIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(Cl)(Cl)Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)


